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Compound of Interest

Compound Name:
4-Bromo-2-[(2-methoxy-5-

nitroanilino)methyl]phenol

CAS No.: 868256-55-7

Cat. No.: B2983755

Get Quote

Abstract
The synthesis of nitro-substituted aminophenols, specifically 2-amino-4-nitrophenol (2,4-ANP),

presents a classic challenge in process chemistry: achieving regioselective reduction of a

polynitroaromatic system while managing significant thermal and toxicity hazards. This guide

details a robust, scalable protocol for the partial reduction of 2,4-dinitrophenol (2,4-DNP) using

a sulfide-based (Zinin) reduction. Unlike catalytic hydrogenation, which often suffers from over-

reduction to diamines, this chemical reduction method offers superior selectivity for the ortho-

nitro group. We address critical process parameters (CPPs) for scale-up, including exotherm

management, pH control, and impurity profiling, providing a self-validating workflow for pilot-

plant implementation.

Critical Process Parameters & Safety Architecture
Before initiating synthesis, the thermodynamic and toxicological profile of the starting material

must be understood. 2,4-Dinitrophenol is a metabolic uncoupler and a high-energy compound.
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Thermal Hazard Assessment
Scale-up of nitro-reduction requires strict thermal boundaries.

Decomposition Onset: Pure 2,4-DNP can decompose violently above 150°C. However, in the

presence of alkalis (forming nitrophenates), thermal stability decreases.

Process Limit: The reaction temperature is strictly capped at 85°C.

Exotherm Management: The reduction is highly exothermic (

per nitro group). Sulfide addition must be dose-controlled based on real-time calorimetry or
temperature response, not just time.

Toxicology & Containment
Acute Toxicity: 2,4-DNP is fatal if swallowed/absorbed (LD50 Rat ~30 mg/kg). It causes

hyperthermia by uncoupling oxidative phosphorylation.

Gas Evolution: The acidification step releases Hydrogen Sulfide (H₂S). A caustic scrubber

(NaOH) connected to the reactor vent is mandatory.

Reaction Mechanism & Regioselectivity
The Zinin reduction utilizes sulfide ions (

or

) to reduce nitro groups. In 2,4-dinitrophenol, the nitro group at the 2-position (ortho) is reduced
preferentially over the 4-position (para).

Why Ortho? The ortho-nitro group is sterically hindered but participates in hydrogen bonding

with the phenolic hydroxyl. In aqueous ammonia/ammonium chloride buffer (pH 8.5–9.5), the

ortho-nitro group is electronically activated for nucleophilic attack by the sulfide species.

Reaction Scheme:

Detailed Scale-Up Protocol
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Target Scale: 500 g (Lab/Pilot Validation Batch) Yield Target: 65–75% Purity Target: >98%

(HPLC)

Reagents & Equipment
Reagent Amount Molar Eq Role

2,4-Dinitrophenol

(wetted)
300 g (dry basis) 1.0 Precursor

Sodium Sulfide

(Fused, 60%)
700 g 3.3 Reducing Agent

Ammonium Chloride 600 g 7.1 Buffer/Proton Source

Aq.[1][2] Ammonia

(28%)
100 mL - pH Adjustment

Water (Process) 2.5 L - Solvent

Glacial Acetic Acid ~150 mL - Precipitation

Equipment: 5L Jacketed Reactor (glass/Hastelloy), overhead stirrer (high torque), reflux

condenser, internal temperature probe, dosing pump for sulfide solution (optional but

recommended for larger scales).

Step-by-Step Procedure
Step 1: Solubilization & Buffering

Charge 2.5 L of water into the reactor.[1][2][3]

Engage stirrer (250 RPM). Add 300 g 2,4-Dinitrophenol. Note: DNP is usually shipped wetted

with 15-20% water to prevent explosion; adjust mass calculation accordingly.

Add 600 g Ammonium Chloride and 100 mL Aqueous Ammonia.

Heat the slurry to 85°C. The mixture will darken as the soluble ammonium nitrophenolate

forms.

Checkpoint: Ensure complete dissolution or uniform suspension before proceeding.
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Step 2: Controlled Reduction (The Critical Step)

Cool the mixture to 70°C.

Sulfide Addition: Add the Sodium Sulfide (700 g) in small portions (or as a dissolved solution

via pump) over 45–60 minutes.

Process Control: The temperature will spike immediately upon addition. Do not exceed

85°C. Stop addition if T > 80°C and allow to cool.

Observation: The reaction mixture will turn deep red/brown. Elemental sulfur may begin to

precipitate as a milky/grey solid.

After complete addition, maintain temperature at 85°C for 20 minutes.

In-Process Control (IPC): Take a 1 mL aliquot. Acidify with acetic acid.[1][2][3][4] Spot on

TLC (Silica, EtOAc:Hexane 1:1).

Pass Criteria: Disappearance of the yellow 2,4-DNP spot; appearance of the orange/red

product spot.

Step 3: Filtration of Sulfur

While the mixture is still hot (80–85°C), filter through a pre-heated Büchner funnel or heated

pressure filter.

Why Hot? The product is moderately soluble in hot water but precipitates in cold. Filtration

must be rapid to prevent product crystallizing in the filter cake along with the sulfur by-

product.

Wash the sulfur cake with 100 mL hot water. Combine filtrates.

Step 4: Isolation & Purification

Transfer the filtrate to a crystallization vessel.[1][2]

Cool slowly to 20°C over 4 hours.
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Note: The sodium salt of the product is soluble. We must acidify to liberate the free phenol.

Add Glacial Acetic Acid slowly until pH reaches ~5.0.

Safety: This releases H₂S gas. Ensure scrubber is active.

Cool to 0–5°C and hold for 1 hour. Dark brown/red crystals will form.[3]

Filter the crude product.[1][2][3]

Recrystallization (for Pharma Grade): Dissolve wet cake in 1.5 L boiling water. Add 10 g

Activated Carbon.[1] Filter hot. Cool to 4°C.

Dry in a vacuum oven at 60°C for 12 hours.

Process Visualization
Synthesis Workflow
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Figure 1: Step-by-step unit operations for the regioselective reduction.
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Safety Decision Tree

Monitor Temp (T)

Is T > 85°C?

STOP Sulfide Feed
Engage Cooling Jacket

Yes

Is pH < 7?No

Wait 5 min

Continue Addition
(Rate: 100g/5min)No

Add NH3
(Risk of H2S evolution)

Yes

Click to download full resolution via product page

Figure 2: Logic gate for managing thermal and chemical excursions during addition.

Quality Control & Troubleshooting
Analytical Specifications

Parameter Specification Method

Appearance
Dark brown/red crystalline

powder
Visual

Melting Point 140–143°C Capillary (DSC)

Purity > 98.0% HPLC (C18, MeOH/H2O)

Loss on Drying < 0.5% Gravimetric

Sulfur Ash < 0.1% Combustion

Troubleshooting Guide
Problem:Product is oily or sticky.

Cause: Incomplete removal of sulfur or presence of unreacted DNP.

Solution: Ensure filtration is done >80°C. If oily, re-dissolve in boiling water, add charcoal,

and filter again.

Problem:Low Yield (<50%).
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Cause: Over-reduction to 2,4-diaminophenol (unstable) or loss in mother liquor.

Solution: Do not exceed 85°C. Ensure pH does not drop below 5 during precipitation

(product is amphoteric and can dissolve in strong acid).

Problem:Strong Rotten Egg Smell.

Cause: H₂S leak.

Solution: Check scrubber efficiency. Ensure pH of reaction mixture stays alkaline until the

final workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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